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Introduction
Antineoplaston A10, a derivative of the amino acid glutamine, has been the subject of both

intrigue and controversy in the landscape of cancer research for decades. First identified in the

1970s by Dr. Stanislaw Burzynski, this compound and its related formulations were initially

isolated from human urine and blood, predicated on the theory that they constitute a natural

biochemical defense system against neoplastic growth.[1][2][3] Subsequent development led to

the synthetic production of Antineoplaston A10, chemically identified as 3-phenylacetylamino-

2,6-piperidinedione.[4][5][6] Proponents suggest that Antineoplaston A10 functions as a

"molecular switch," guiding cancer cells back toward normal differentiation pathways.[4]

Despite numerous clinical studies conducted primarily at the Burzynski Clinic, Antineoplaston

A10 has not received FDA approval for the treatment of any disease and remains a topic of

significant debate within the scientific community.[1] This technical guide provides a

comprehensive overview of the discovery, developmental history, and available scientific data

on Antineoplaston A10.

Discovery and Developmental History
The journey of Antineoplaston A10 began in the late 1960s when Dr. Burzynski, then a

researcher in Poland, observed differences in the peptide content of blood serum between

healthy individuals and those with cancer.[7] This led to his hypothesis of a natural, non-

immunological defense system against cancer.[1][4] After immigrating to the United States, he
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continued his research and in 1976, proposed "antineoplastons" as a potential cancer therapy.

[4][8]

Initially, these compounds were isolated from human urine.[1][9] The first active fraction was

designated Antineoplaston A.[10] Further purification and characterization of Antineoplaston A2

led to the identification of the active compound, 3-phenylacetylamino-2,6-piperidinedione,

which was named Antineoplaston A10.[4][11] Due to the logistical challenges of sourcing from

urine, a method for synthetic production was developed in the 1980s.[9][11]

Antineoplaston A10 is often administered in combination with Antineoplaston AS2-1, which is a

4:1 mixture of phenylacetic acid (PA) and phenylacetylglutamine (PAG).[4][11]

Phenylacetylglutamine is a key component of Antineoplaston A10.[4][9]

Physicochemical Properties and Synthesis
Antineoplaston A10 is a white, crystalline powder with poor solubility in water.[12] For

intravenous administration, it is converted to its sodium salt to enhance solubility.[12] During

this process, it can undergo hydrolysis to form phenylacetylglutamine and

phenylacetylisoglutamine.[12]

The synthesis of Antineoplaston A10 can be achieved through a two-step process:

Condensation: Phenylacetic acid is condensed with L-glutamine to produce phenylacetyl-L-

glutamine.[13]

Intramolecular Cyclization: Phenylacetyl-L-glutamine then undergoes intramolecular

cyclization to yield Antineoplaston A10.[13]

An alternative method involves the reaction of phenylacetyl chloride with L-glutamine in an

aqueous solution containing sodium bicarbonate to form phenylacetyl-L-glutamine, which is

then heated to induce cyclization.[13]

Preclinical Studies
In Vitro Studies

Cell Growth Inhibition: Japanese scientists tested Antineoplaston A10 and AS2-1 on various

human hepatocellular carcinoma cell lines.[4] They observed dose-dependent growth
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inhibition, generally at concentrations of 6 to 8 µg/mL.[4]

Mitogenesis Inhibition: In a rat Nb2 lymphoma cell line, Antineoplaston A10 was shown to

inhibit prolactin or interleukin-2 stimulated mitogenesis in a dose-dependent manner.[4]

Gene Expression: A study on the Human U87 glioblastoma cell line using microarray

analysis suggested that the active components of Antineoplaston A10 and AS2-1 interrupt

signal transduction in the RAS/MAPK/ERK and PI3K/AKT/PTEN pathways, interfere with the

cell cycle, decrease metabolism, and promote apoptosis.[14]

Animal Studies
Xenograft Models: The developer reported a "marked" therapeutic effect in a xenograft

model bearing human tumor tissue treated with Antineoplaston A.[4] However, it was noted

that other formulations of antineoplastons had not been tested in animal models.[4]

Clinical Development: Phase II Trials
Numerous Phase II clinical trials have been conducted, primarily at the Burzynski Clinic, to

evaluate the efficacy and safety of Antineoplaston A10, usually in combination with AS2-1.

These trials have focused on various cancers, with a significant emphasis on brain tumors.

Quantitative Data from Selected Phase II Clinical Trials
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Trial/Study Cancer Type
Number of

Patients

Treatment

Regimen

Key Efficacy

Results
Reference

Recurrent

Diffuse

Intrinsic Brain

Stem Glioma

(Preliminary

Report)

Brain Stem

Glioma

12 (10

evaluable)

Escalating

doses of

intravenous

Antineoplasto

n A10 (avg.

11.3

g/kg/day) and

AS2-1 (avg.

0.4 g/kg/day)

Complete

Response:

20%; Partial

Response:

30%; Stable

Disease:

30%;

Progressive

Disease:

20%. 2-year

survival:

33.3%.

[15]

High-Grade,

Recurrent,

and

Progressive

Brainstem

Glioma

Brainstem

Glioma

(Glioblastoma

and

Anaplastic

Astrocytoma)

18

Escalating

doses of

intravenous

Antineoplasto

n A10 (avg.

9.22

g/kg/day) and

AS2-1 (avg.

0.31

g/kg/day)

Complete

Response:

11%; Partial

Response:

11%; Stable

Disease:

39%;

Progressive

Disease:

39%. 2-year

survival:

39%; 5-year

survival:

22%.

[16]
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Primary Brain

Tumors

(Protocol BT-

09)

Primary Brain

Tumors

(including

Glioblastoma

and

Anaplastic

Astrocytoma)

40

Intravenous

Antineoplasto

n A10

(median 7.16

g/kg/day) and

AS2-1

(median 0.27

g/kg/day)

Objective

Responses

(all patients):

22.5%;

Objective

Responses

(Anaplastic

Astrocytoma

group):

41.7%.

Median

Overall

Survival (all

patients):

11.9 months.

[17]

Recurrent

Glioma

(Mayo Clinic)

Recurrent

Anaplastic

Astrocytoma

or

Glioblastoma

Multiforme

9 (6

evaluable)

Escalating

doses of

intravenous

Antineoplasto

n A10 (target

1.0 g/kg/day)

and AS2-1

(target 0.4

g/kg/day)

No tumor

regression

was observed

in any

patient.

[18]

Proposed Mechanisms of Action
Several mechanisms of action have been proposed for Antineoplaston A10, although none

have been definitively proven.[4]

DNA Intercalation: One theory suggests that Antineoplaston A10 can intercalate with DNA,

potentially interfering with the binding of carcinogens and disrupting DNA replication,

transcription, or translation.[4]

Ras Pathway Inhibition: The main active ingredient of Antineoplaston A10,

phenylacetylglutamine (PG), is proposed to inhibit the Ras signaling pathway, a critical
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regulator of cell proliferation and survival.[19]

Activation of Tumor Suppressor Genes: It has been suggested that components of

antineoplaston therapy can activate tumor suppressor genes like p53.

Modulation of Signaling Pathways: Studies on glioblastoma cells indicate that the active

ingredients of Antineoplastons A10 and AS2-1 may interrupt signal transduction in the

RAS/MAPK/ERK and PI3K/AKT/PTEN pathways.[14]

Experimental Protocols and Methodologies
Detailed, step-by-step experimental protocols for the preclinical and clinical studies involving

Antineoplaston A10 are not extensively available in the peer-reviewed literature. However,

based on the published studies, a general overview of the methodologies can be provided.

General In Vitro Cell Line Study Workflow
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Cancer Cell Line Culture
(e.g., U87 Glioblastoma)

Treatment with Antineoplaston A10
(Varying Concentrations and Durations)

Cell Viability/Proliferation Assay
(e.g., MTT, Trypan Blue Exclusion)

Gene Expression Analysis
(e.g., Microarray, qRT-PCR)

Protein Expression/Activity Analysis
(e.g., Western Blot, Kinase Assays)

Data Analysis and Interpretation

Conclusion on In Vitro Efficacy
and Mechanism

Click to download full resolution via product page

General workflow for in vitro studies of Antineoplaston A10.

General Clinical Trial Protocol
Clinical trials involving Antineoplaston A10 have generally followed a similar protocol:

Patient Selection: Patients with specific types and stages of cancer, often those who have

not responded to standard therapies, are enrolled.[15][16]
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Treatment Administration: Antineoplaston A10 and AS2-1 are typically administered

intravenously via a portable infusion pump, with escalating doses to determine the maximum

tolerated dose.[18]

Monitoring and Assessment: Patient responses are monitored using imaging techniques

such as MRI and PET scans at regular intervals.[15][16] Toxicities and side effects are also

recorded.

Data Analysis: Efficacy is assessed based on objective response rates (complete response,

partial response, stable disease, progressive disease) and survival rates.[15][16]

Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathways affected by Antineoplaston

A10 and its components.
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Proposed inhibition of the Ras/MAPK signaling pathway by Antineoplaston A10.
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Proposed modulation of the PI3K/AKT signaling pathway.

Conclusion and Future Directions
Antineoplaston A10 represents a unique and controversial chapter in the history of cancer

therapy development. Discovered by Dr. Stanislaw Burzynski, it is proposed to be part of the

body's natural defense against cancer. While preclinical studies and numerous Phase II clinical

trials, primarily from a single institution, have suggested potential anti-tumor activity, particularly

in brain cancers, these findings have not been consistently replicated by independent

researchers. The lack of randomized controlled trials and FDA approval continues to be a major

point of contention.
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The proposed mechanisms of action, including the inhibition of key oncogenic pathways like

Ras/MAPK and PI3K/AKT, are areas that warrant further rigorous and independent scientific

investigation. For drug development professionals and researchers, the story of Antineoplaston

A10 underscores the critical importance of transparent, reproducible research and the

adherence to established clinical trial methodologies in validating novel therapeutic agents.

Future research, if pursued, should focus on independent validation of the preclinical findings

and the execution of well-designed, multi-center, randomized controlled trials to definitively

determine the safety and efficacy of Antineoplaston A10.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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